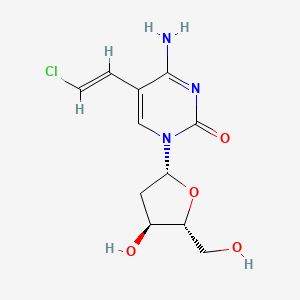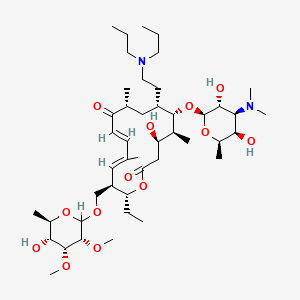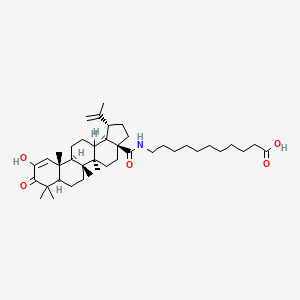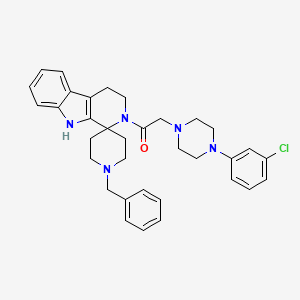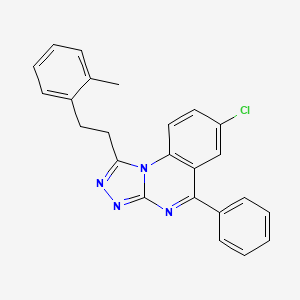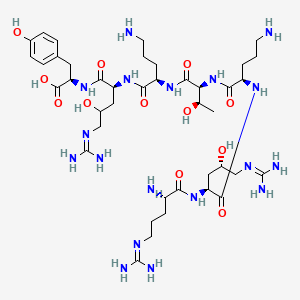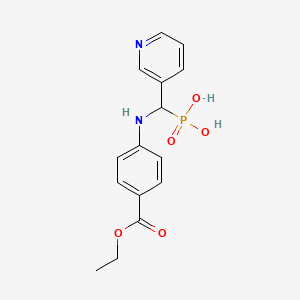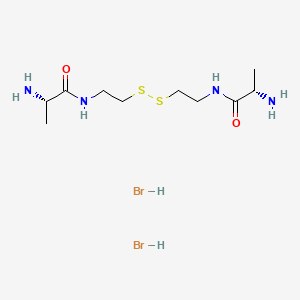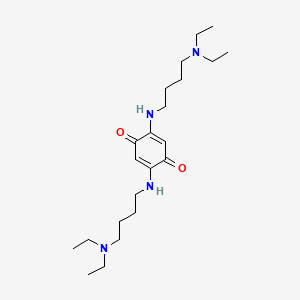
p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Benzoquinona, 2,5-bis((4-(dietilamino)butil)amino)- es un compuesto orgánico sintético que pertenece a la familia de las quinonas. Las quinonas se caracterizan por un anillo aromático de seis miembros con dos sustituciones de cetona. Este compuesto en particular destaca por su estructura única, que incluye dos grupos dietilaminobutilo unidos al núcleo de la quinona. Esta estructura confiere propiedades químicas y físicas específicas que lo hacen valioso en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de p-Benzoquinona, 2,5-bis((4-(dietilamino)butil)amino)- típicamente implica reacciones orgánicas de varios pasos. Un método común comienza con la preparación del núcleo de la quinona, seguido de la introducción de los grupos dietilaminobutilo. Las condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para garantizar que las sustituciones deseadas ocurran de manera eficiente.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores químicos a gran escala donde las condiciones de reacción se controlan cuidadosamente para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas, como la cromatografía, puede ayudar a lograr productos de alta calidad adecuados para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
p-Benzoquinona, 2,5-bis((4-(dietilamino)butil)amino)- experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El núcleo de la quinona se puede oxidar aún más para formar estructuras más complejas.
Reducción: El compuesto se puede reducir a derivados de hidroquinona.
Sustitución: Los grupos dietilaminobutilo se pueden sustituir por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halogenos, agentes alquilantes.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinona más complejos, mientras que la reducción generalmente produce compuestos de hidroquinona.
Aplicaciones Científicas De Investigación
p-Benzoquinona, 2,5-bis((4-(dietilamino)butil)amino)- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en diversas reacciones químicas.
Biología: Se estudia por sus posibles efectos en los procesos celulares y como sonda en ensayos bioquímicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Se utiliza en la producción de tintes, polímeros y otros materiales avanzados.
Mecanismo De Acción
El mecanismo por el cual p-Benzoquinona, 2,5-bis((4-(dietilamino)butil)amino)- ejerce sus efectos implica interacciones con varios objetivos moleculares. El núcleo de la quinona puede participar en reacciones redox, influyendo en el estrés oxidativo celular y las vías de señalización. Los grupos dietilaminobutilo pueden mejorar la capacidad del compuesto para interactuar con las membranas biológicas y las proteínas, modulando su función.
Comparación Con Compuestos Similares
Compuestos similares
2,5-Di-terc-butil-p-benzoquinona: Otro derivado de quinona con grupos terc-butilo en lugar de grupos dietilaminobutilo.
Terc-butil p-benzoquinona: Una quinona más simple con un solo grupo terc-butilo.
Singularidad
p-Benzoquinona, 2,5-bis((4-(dietilamino)butil)amino)- es única debido a su patrón de sustitución específico, que confiere propiedades químicas y físicas distintas. Esta singularidad la hace valiosa para aplicaciones especializadas donde otros derivados de quinona pueden no ser tan efectivos.
Propiedades
Número CAS |
102944-92-3 |
|---|---|
Fórmula molecular |
C22H40N4O2 |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
2,5-bis[4-(diethylamino)butylamino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H40N4O2/c1-5-25(6-2)15-11-9-13-23-19-17-22(28)20(18-21(19)27)24-14-10-12-16-26(7-3)8-4/h17-18,23-24H,5-16H2,1-4H3 |
Clave InChI |
UZHLVQRGGVYZCA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCNC1=CC(=O)C(=CC1=O)NCCCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


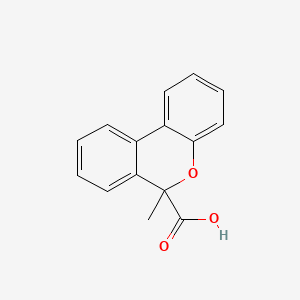
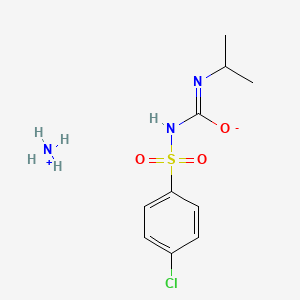

![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
